molecular formula C15H23ClN2O6 B6114835 N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B6114835
M. Wt: 362.80 g/mol
InChI Key: BXJIBWMWJQIAFI-UHFFFAOYSA-N
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Description

N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a chemical compound that belongs to the class of organic compounds known as phenoxyethanolamines. This compound is characterized by the presence of a phenoxy group attached to an ethoxyethyl chain, which is further linked to an ethane-1,2-diamine moiety. The oxalic acid component forms a salt with the amine group, enhancing its solubility and stability.

Properties

IUPAC Name

N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O2.C2H2O4/c1-11-10-12(2-3-13(11)14)18-9-8-17-7-6-16-5-4-15;3-1(4)2(5)6/h2-3,10,16H,4-9,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJIBWMWJQIAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCNCCN)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This is achieved through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-3-methylphenoxyethanol: The 4-chloro-3-methylphenol is reacted with ethylene oxide under basic conditions to form the phenoxyethanol derivative.

    Synthesis of N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: The phenoxyethanol derivative is then reacted with ethylenediamine in the presence of a suitable solvent and catalyst to form the final product.

    Formation of the oxalic acid salt: The final product is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for the chlorination and ethoxylation steps.

    Purification steps: such as distillation and crystallization to obtain high-purity products.

    Quality control measures: to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products Formed

    Oxidation products: Quinone derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted phenoxyethanolamines.

Scientific Research Applications

N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular receptors, modulating their activity. The ethoxyethyl chain enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The ethane-1,2-diamine moiety can form hydrogen bonds with various biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
  • N’-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
  • N’-[2-[2-(4-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine

Uniqueness

N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to the presence of both the chloro and methyl groups on the phenoxy ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

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